molecular formula C23H17N3O5S B2511235 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 1105245-17-7

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2511235
CAS No.: 1105245-17-7
M. Wt: 447.47
InChI Key: RCKMFPDZJSEVCI-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methylsulfonyl group, an oxadiazole ring, and a xanthene core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling with Xanthene Derivative: The final step involves coupling the oxadiazole intermediate with a xanthene derivative, typically using amide bond formation reactions facilitated by coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets in biological systems. The oxadiazole ring and the xanthene core are known to interact with enzymes and receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of the oxadiazole ring and the xanthene core, which are not commonly found together in other compounds. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-32(28,29)15-8-6-7-14(13-15)22-25-26-23(31-22)24-21(27)20-16-9-2-4-11-18(16)30-19-12-5-3-10-17(19)20/h2-13,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMFPDZJSEVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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